11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
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Description
11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide is a useful research compound. Its molecular formula is C10H10INOS and its molecular weight is 319.16. The purity is usually 95%.
BenchChem offers high-quality 11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
One notable application involves the exploration of cascade cyclization processes starting from vinyl radicals, aiming at the construction of complex dodecahydrophenanthrene systems. Such studies highlight the potential for creating intricate organic frameworks, which could be foundational for developing new materials or pharmaceuticals (Takasu et al., 1999).
Photoluminescence and Organic Catalysts
Research has also delved into the use of Iodo-Bodipys as visible-light-absorbing dual-functional photoredox catalysts for the formation of C–C bonds through reductive and oxidative quenching catalytic mechanisms. These findings are significant for the development of highly functionalized organic compounds, offering insights into designing new organic catalysts for photoredox catalytic reactions (Huang & Zhao, 2013).
Structural and Theoretical Studies
Further, the structural analysis of related compounds through X-ray crystallography and theoretical investigations aids in understanding the properties and potential applications of these molecules in various scientific fields. For example, studies on the structures of oxa- and thia-nido-dodecaborates provide valuable data for future experimental and theoretical work in inorganic chemistry and material science (Yang et al., 1997).
properties
IUPAC Name |
11-iodo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-7-3-4-9-8(6-7)10-2-1-5-14(10,13)12-9/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXVOSQLXSOKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC(=C3)I)N=S2(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide |
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